2-Tetrahydrofuranyl 5-norbornen-2-carboxylate
CAS No.:
Cat. No.: VC16487134
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O3 |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | oxolan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Standard InChI | InChI=1S/C12H16O3/c13-12(15-11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h3-4,8-11H,1-2,5-7H2 |
| Standard InChI Key | RVVWLPDCSZPLER-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)OC(=O)C2CC3CC2C=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate is an ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure consists of a bicyclo[2.2.1]hept-5-ene (norbornene) framework esterified at the 2-position with a tetrahydrofuran-2-yl group. The InChI key for this compound is NYYQULFRNVVGAF-UHFFFAOYSA-N, which uniquely identifies its stereochemical configuration .
Stereochemical Considerations
The norbornene system introduces inherent stereochemical complexity due to its bicyclic structure. The ester substituent’s position (exo or endo) significantly influences reactivity and physical properties. For example, in related norbornene carboxylates, the exo isomer often exhibits higher stability and selectivity in polymerization reactions . While specific stereochemical data for 2-tetrahydrofuranyl 5-norbornen-2-carboxylate is limited, studies on analogous compounds suggest that synthetic conditions—such as base-catalyzed isomerization—can modulate the exo/endo ratio .
Synthesis and Stereoselective Pathways
Esterification of Norbornene Carboxylic Acid
The synthesis typically begins with 5-norbornene-2-carboxylic acid (NBCA), a precursor readily obtained via Diels-Alder reactions between cyclopentadiene and acrylic acid derivatives . Esterification with tetrahydrofurfuryl alcohol under acidic conditions (e.g., sulfuric acid catalysis) yields the target compound. For instance, reacting NBCA with tetrahydrofurfuryl alcohol in dichloromethane at reflux produces the ester with moderate exo selectivity .
Base-Catalyzed Isomerization
To enhance exo selectivity, base-mediated isomerization is employed. Sodium tert-butoxide (tBuONa) in tetrahydrofuran (THF) facilitates rapid equilibrium between endo and exo isomers, favoring the exo form at approximately 60% equilibrium . Subsequent hydrolysis under controlled conditions (equimolar water, room temperature) further enriches the exo content, achieving ratios up to 82:18 (exo:endo) . This kinetic selectivity arises from the preferential hydrolysis of the exo ester due to reduced steric hindrance .
Table 1: Key Reaction Conditions for Exo-Selective Synthesis
| Parameter | Optimal Condition | Effect on Exo Selectivity |
|---|---|---|
| Base | tBuONa in THF | Promotes isomerization (~60%) |
| Water Equivalents | 1 eq. | Maximizes exo hydrolysis (82%) |
| Temperature | Room temperature | Avoids thermal decomposition |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, dichloromethane) but limited solubility in water . Its stability under acidic and basic conditions is contingent on the ester group’s susceptibility to hydrolysis. For example, prolonged exposure to aqueous base leads to ester cleavage, regenerating NBCA .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous norbornene esters reveals glass transition temperatures (Tg) between 80–120°C, attributed to the rigid norbornene core . The tetrahydrofuranyl group may slightly lower Tg compared to bulkier esters (e.g., tetrahydropyranyl derivatives), enhancing processability in polymer applications .
Applications in Polymer Science
Photoresist Monomers
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate serves as a monomer in advanced photoresists, particularly in extreme ultraviolet (EUV) lithography. Its norbornene backbone provides etch resistance, while the THF ester improves solubility in casting solvents . Copolymerization with maleic anhydride or acrylates yields polymers with tunable refractive indices and thermal stability .
Comparative Analysis with Tetrahydropyranyl Analogs
Replacing the tetrahydrofuranyl group with a tetrahydropyranyl moiety (CAS 154924-11-5) increases steric bulk and hydrophobicity . This substitution alters polymerization kinetics and material properties:
Table 2: Comparison of Norbornene Esters
| Property | 2-Tetrahydrofuranyl Ester | 2-Tetrahydropyranyl Ester |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | C₁₃H₁₈O₃ |
| Solubility in THF | High | Moderate |
| Tg (estimated) | 90°C | 110°C |
| Photoresist Performance | Enhanced solubility | Improved etch resistance |
Future Research Directions
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Stereochemical Control: Developing catalytic systems to achieve >90% exo selectivity in synthesis.
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Copolymer Innovation: Exploring terpolymers with fluorinated monomers for low-k dielectric materials.
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Green Chemistry: Investigating solvent-free esterification using enzymatic catalysis.
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